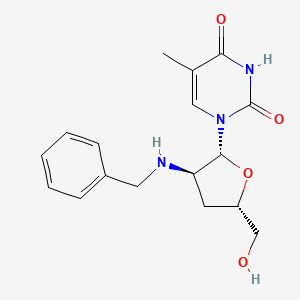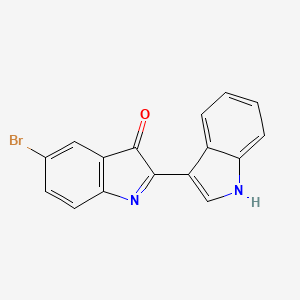
4,6-Dimethyl-n-(1-methyl-4-nitro-1h-imidazol-5-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 43818: It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as conditions like endometriosis and uterine fibroids . Leuprorelin works by decreasing the levels of certain hormones in the body, which helps to slow down or stop the growth of hormone-sensitive tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leuprorelin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Removal of protecting groups: using trifluoroacetic acid (TFA).
Cleavage of the peptide: from the resin support.
Industrial Production Methods: Industrial production of Leuprorelin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Leuprorelin undergoes various chemical reactions, including:
Oxidation: Leuprorelin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in Leuprorelin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products Formed:
Oxidized Leuprorelin: Formation of disulfide bonds.
Reduced Leuprorelin: Cleavage of disulfide bonds.
Substituted Analogs: Modified peptides with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Leuprorelin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and reproductive biology.
Medicine: Investigated for its therapeutic potential in treating hormone-responsive cancers and other hormone-related disorders.
Industry: Utilized in the development of sustained-release formulations for long-term hormone therapy.
Wirkmechanismus
Leuprorelin acts as an agonist of gonadotropin-releasing hormone (GnRH) receptors. It initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in sex hormone levels. continuous administration of Leuprorelin results in desensitization and downregulation of GnRH receptors, leading to a significant decrease in LH and FSH levels. This ultimately reduces the production of sex hormones such as testosterone and estrogen, which helps to control the growth of hormone-sensitive tumors .
Vergleich Mit ähnlichen Verbindungen
Leuprorelin is part of a class of compounds known as GnRH analogs. Similar compounds include:
Goserelin: Another GnRH analog used in the treatment of hormone-responsive cancers.
Triptorelin: A GnRH analog with similar applications in cancer therapy.
Buserelin: Used for similar indications as Leuprorelin but with different pharmacokinetic properties.
Uniqueness of Leuprorelin: Leuprorelin is unique due to its specific amino acid sequence and its ability to form sustained-release formulations, which provide long-term therapeutic effects with fewer injections .
Eigenschaften
CAS-Nummer |
6328-60-5 |
|---|---|
Molekularformel |
C10H12N6O2 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
4,6-dimethyl-N-(3-methyl-5-nitroimidazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H12N6O2/c1-6-4-7(2)13-10(12-6)14-9-8(16(17)18)11-5-15(9)3/h4-5H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
ABNWOVQYYXLZDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=C(N=CN2C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


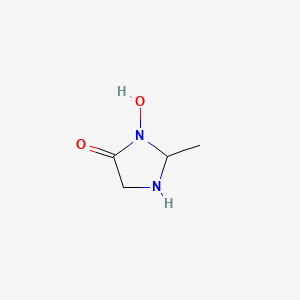
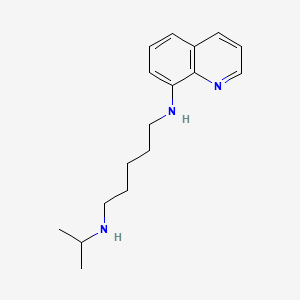
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
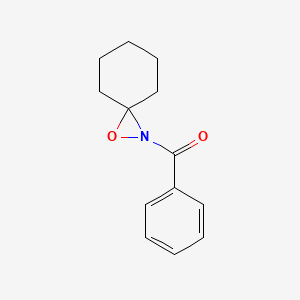



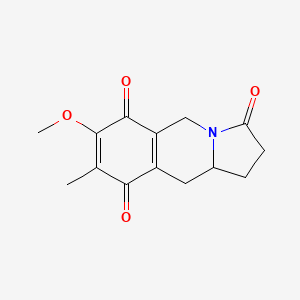
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)


